![molecular formula C13H12FNO3 B2587014 methyl 5-(4-fluorophenyl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate CAS No. 890095-15-5](/img/structure/B2587014.png)
methyl 5-(4-fluorophenyl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl 5-(4-fluorophenyl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate, also known as Methyl 5-(4-fluorophenyl)-4-hydroxy-2-methylpyrrole-3-carboxylate or MFHPC, is a chemical compound that has gained attention in scientific research due to its potential use in the development of new drugs. MFHPC is a pyrrole derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.
Scientific Research Applications
- Methyl 5-(4-fluorophenyl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate has shown promise as an anti-cancer agent. Researchers have explored its potential in inhibiting tumor growth, particularly in breast cancer cell lines . Further studies are needed to understand its mechanism of action and optimize its efficacy.
- Computational approaches, like molecular docking, have revealed insights into the binding affinity of this compound. It shows similarity to 4-OHT (a native ligand) for the human estrogen alpha receptor (ERα) . Such studies aid in drug design and optimization.
- Fluorine substitution enhances drug stability and binding affinity. Researchers have leveraged fluorinated compounds for drug development. Methyl 5-(4-fluorophenyl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate’s fluorine moiety contributes to its pharmacological properties .
Anti-Cancer Properties
Molecular Docking Studies
Fluorinated Compounds in Medicinal Chemistry
Mechanism of Action
Target of Action
Compounds similar to “methyl 5-(4-fluorophenyl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate” often target enzymes or receptors in the body. For example, many indole derivatives bind with high affinity to multiple receptors .
Mode of Action
The interaction of “methyl 5-(4-fluorophenyl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate” with its targets could involve binding to the active site of an enzyme or receptor, thereby modulating its activity .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its specific targets. For instance, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities .
properties
IUPAC Name |
methyl 5-(4-fluorophenyl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO3/c1-7-10(13(17)18-2)12(16)11(15-7)8-3-5-9(14)6-4-8/h3-6,15-16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZLGERGIOZDOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1)C2=CC=C(C=C2)F)O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-(4-fluorophenyl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate |
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